Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside
Brand Name:
Vulcanchem
CAS No.:
2872-72-2
VCID:
VC0133735
InChI:
InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1
SMILES:
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C20H24O10
Molecular Weight:
424.4 g/mol
Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside
CAS No.: 2872-72-2
Reference Standards
VCID: VC0133735
Molecular Formula: C20H24O10
Molecular Weight: 424.4 g/mol
CAS No. | 2872-72-2 |
---|---|
Product Name | Phenyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside |
Molecular Formula | C20H24O10 |
Molecular Weight | 424.4 g/mol |
IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenoxyoxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C20H24O10/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(30-16)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1 |
Standard InChIKey | HPKPFIHCMIKXMU-LCWAXJCOSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms | Phenyl Tetra-O-acetyl-β-D-galactopyranoside; NSC 173175; |
PubChem Compound | 102346 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume